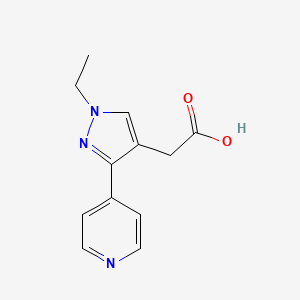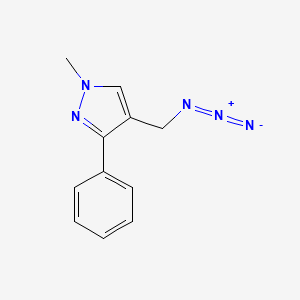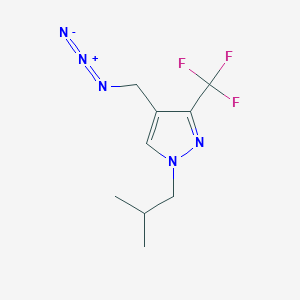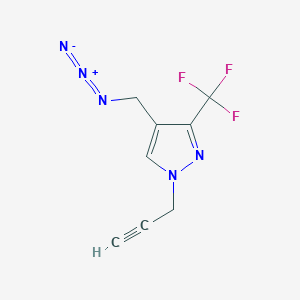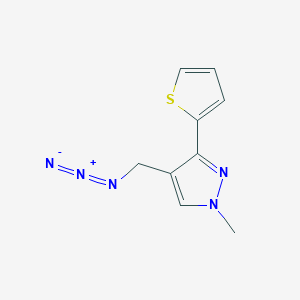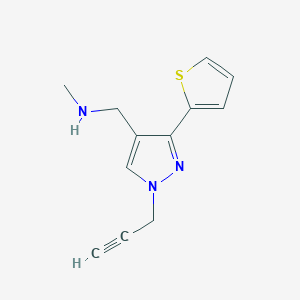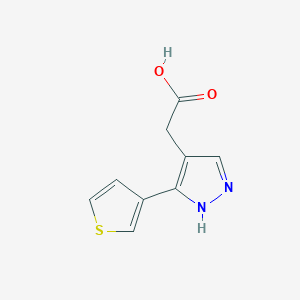
Acide 1-(cyanométhyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylique
Vue d'ensemble
Description
The compound “1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring is a carboxylic acid group (-COOH), a cyanomethyl group (-CH2CN), and a pyridin-3-yl group, which is a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrazole and pyridine rings are aromatic and planar, while the carboxylic acid and cyanomethyl groups introduce polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation. The cyanomethyl group could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and polar .Applications De Recherche Scientifique
Thérapie par capture neutronique du bore (TCNB)
Les acides boroniques et leurs dérivés, comme celui en question, sont étudiés pour leur aptitude à servir de transporteurs de bore en TCNB . Cette thérapie est un traitement du cancer binaire qui repose sur les réactions de capture et de fission qui se produisent lorsqu'un bore non radioactif est exposé à des neutrons thermiques de faible énergie pour produire des particules alpha de haute énergie et des noyaux de lithium en recul, qui détruisent ensuite les cellules cancéreuses.
Science des matériaux
La nature structurale de l'imidazopyridine, un hétérocycle apparenté, suggère que des dérivés comme notre composé pourraient avoir des applications en science des matériaux . Ces matériaux pourraient être utilisés dans le développement de nouveaux polymères, revêtements ou matériaux électroniques qui nécessitent des architectures moléculaires spécifiques pour leur fonctionnalité.
Pharmacocinétique
Enfin, la stabilité du composé dans l'eau et sa sensibilité à l'hydrolyse à pH physiologique peuvent être étudiées pour comprendre sa pharmacocinétique . Cette information est essentielle au développement de médicaments, car elle influence le dosage, la méthode d'administration et les effets secondaires potentiels des produits pharmaceutiques.
Mécanisme D'action
The mechanism of action of 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of CYP enzymes by forming a covalent bond with the heme group of the enzyme, which blocks its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid are not well understood. However, it has been reported to inhibit the activity of CYP enzymes, which can lead to changes in the metabolism of drugs and other xenobiotics. Additionally, 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid has been shown to inhibit the activity of other enzymes, such as phospholipase A2, which can lead to changes in the metabolism of lipids.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid in lab experiments include its low cost and its ability to inhibit the activity of multiple enzymes. The main limitation of using 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid in lab experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
The potential future directions for research on 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, research could be conducted to develop new synthesis methods for 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid and to explore its potential uses in other scientific fields.
Safety and Hazards
Propriétés
IUPAC Name |
2-(cyanomethyl)-5-pyridin-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-3-5-15-10(11(16)17)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLGFLLEHJDXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C(=O)O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




